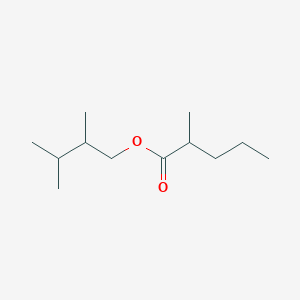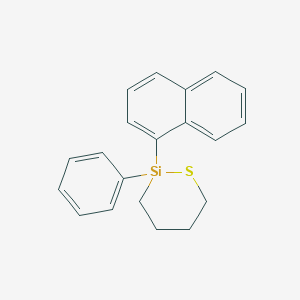
2-(Naphthalen-1-yl)-2-phenyl-1,2-thiasilinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Naphthalen-1-yl)-2-phenyl-1,2-thiasilinane is an organic compound that features a unique structure combining a naphthalene ring, a phenyl group, and a thiasilinane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-1-yl)-2-phenyl-1,2-thiasilinane typically involves the reaction of naphthalene derivatives with phenyl-substituted thiasilinane precursors. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. For example, a common synthetic route involves the use of palladium-catalyzed coupling reactions under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Naphthalen-1-yl)-2-phenyl-1,2-thiasilinane undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium). Reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Applications De Recherche Scientifique
2-(Naphthalen-1-yl)-2-phenyl-1,2-thiasilinane has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(Naphthalen-1-yl)-2-phenyl-1,2-thiasilinane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other naphthalene and phenyl-substituted thiasilinanes, such as:
- 2-(Naphthalen-2-yl)-2-phenyl-1,2-thiasilinane
- 2-(Naphthalen-1-yl)-2-(4-methylphenyl)-1,2-thiasilinane
Uniqueness
2-(Naphthalen-1-yl)-2-phenyl-1,2-thiasilinane is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
92635-90-0 |
|---|---|
Formule moléculaire |
C20H20SSi |
Poids moléculaire |
320.5 g/mol |
Nom IUPAC |
2-naphthalen-1-yl-2-phenylthiasilinane |
InChI |
InChI=1S/C20H20SSi/c1-2-11-18(12-3-1)22(16-7-6-15-21-22)20-14-8-10-17-9-4-5-13-19(17)20/h1-5,8-14H,6-7,15-16H2 |
Clé InChI |
HUXHMXNFDSVPNV-UHFFFAOYSA-N |
SMILES canonique |
C1CCS[Si](C1)(C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


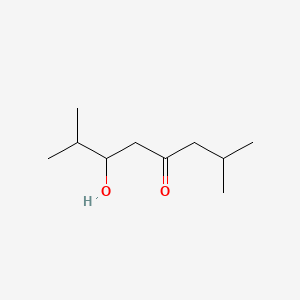
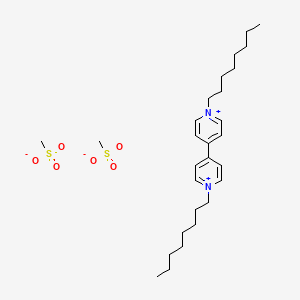
![1-[1-(1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-1-yl)-2-methylpropan-2-yl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene](/img/structure/B14366677.png)
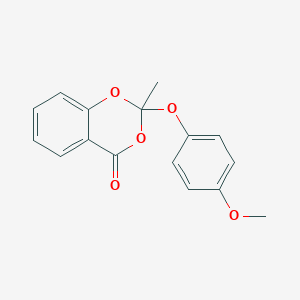
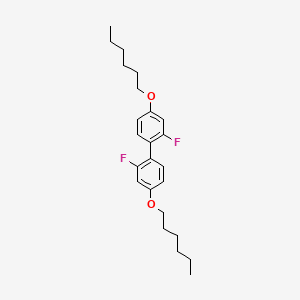
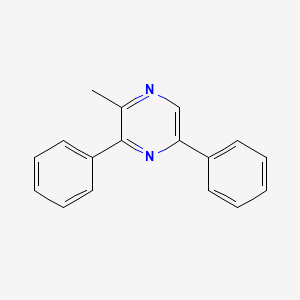
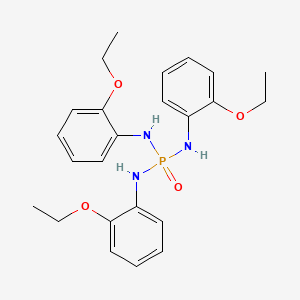
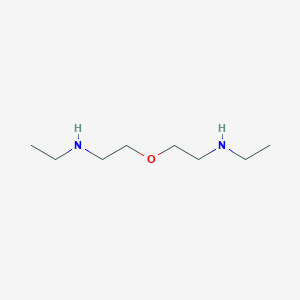
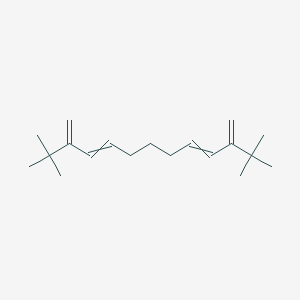
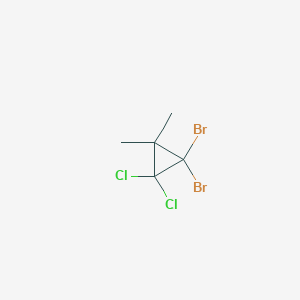
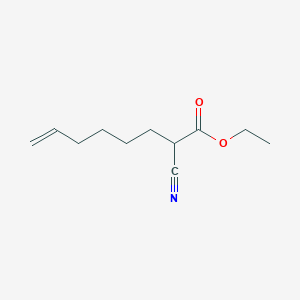
![2-[(1-Cyanoethyl)amino]butanenitrile](/img/structure/B14366747.png)
![6-{1-[(4-Chlorophenyl)sulfanyl]heptylidene}-2,2-dimethylcyclohexan-1-one](/img/structure/B14366752.png)
